Mogroside V is a cucurbitane-type triterpene glycoside [, , , ], found abundantly in the fruit of Siraitia grosvenorii (Swingle) C. Jeffery ex A. M. Lu et Z. Y. Zhang, also known as Monk fruit or Luo Han Guo [, , , , ]. This plant, native to Southern China and Northern Thailand, has been traditionally used in Chinese medicine and as a natural sweetener for centuries [, ]. Mogroside V is the most abundant and sweetest component among the mogrosides in Monk fruit, contributing significantly to its sweetening property []. It is approximately 250-300 times sweeter than sucrose [, , ].
Mogroside V is recognized for its various potential health benefits, including anti-inflammatory, antioxidant, anticancer, antitussive, expectorant, and blood sugar-regulating effects [, , , , , , , ]. These attributes have led to its increasing popularity as a natural, non-caloric sweetener and a potential therapeutic agent [, ].
The biosynthesis of Mogroside V involves a complex pathway within the Siraitia grosvenorii plant []. It starts with squalene as a precursor and proceeds through a series of enzymatic modifications:
The biosynthetic pathway in Siraitia is unique due to its coordinated gene expression pattern, leading to the specific epoxidations, hydroxylations, and glucosylations that result in the sweet mogrosides [].
While Mogroside V is naturally synthesized in Siraitia grosvenorii, efforts are underway to explore its production using microbial cell factories []. This approach aims to overcome the limitations associated with traditional extraction methods, such as limited resources and high costs, and pave the way for a more sustainable and large-scale production of Mogroside V [].
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